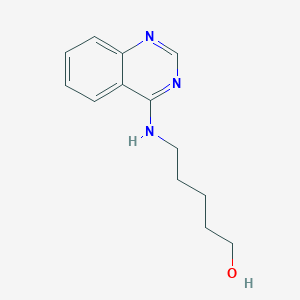
5-(Quinazolin-4-ylamino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Quinazolin-4-ylamino)pentan-1-ol is an organic compound that belongs to the class of quinazoline derivatives. It is a biologically active molecule that has been extensively studied for its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
5-(Quinazolin-4-ylamino)pentan-1-ol has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Mécanisme D'action
The mechanism of action of 5-(Quinazolin-4-ylamino)pentan-1-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has been shown to modulate the activity of certain receptors in the brain that are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
5-(Quinazolin-4-ylamino)pentan-1-ol has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(Quinazolin-4-ylamino)pentan-1-ol is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to exhibit potent anticancer activity and has potential applications in the treatment of neurodegenerative diseases. However, one limitation of 5-(Quinazolin-4-ylamino)pentan-1-ol is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-(Quinazolin-4-ylamino)pentan-1-ol. One area of research is the development of more efficient synthesis methods that can yield higher purity products. Another area of research is the investigation of the mechanism of action of 5-(Quinazolin-4-ylamino)pentan-1-ol, which may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to investigate the potential applications of 5-(Quinazolin-4-ylamino)pentan-1-ol in other areas of scientific research, such as immunology and inflammation.
Méthodes De Synthèse
The synthesis of 5-(Quinazolin-4-ylamino)pentan-1-ol involves the condensation reaction of 4-aminoquinazoline with 1-pentanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds under reflux conditions and yields the desired product as a white solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
5-(quinazolin-4-ylamino)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUMZLAJNULFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydrochloride](/img/structure/B7455938.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)





![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)

![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)